molecular formula C16H21N3O3 B3049141 Tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate CAS No. 195390-64-8

Tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate

Cat. No.: B3049141
CAS No.: 195390-64-8
M. Wt: 303.36
InChI Key: ZPGDOCBJOLCROG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C₁₆H₂₁N₃O₃ and a molecular weight of 303.36 g/mol . This compound features a piperazine ring substituted with a benzoxazole moiety and a tert-butyl ester group. It is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoxazole moiety yields N-oxides, while reduction of a nitro group results in an amine .

Scientific Research Applications

Tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can engage in hydrogen bonding and π-π interactions with target proteins, while the piperazine ring provides conformational flexibility. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate is unique due to the presence of the benzoxazole moiety, which imparts distinct electronic and steric properties. This makes it a valuable scaffold in medicinal chemistry for the design of novel bioactive compounds .

Biological Activity

Tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperazine with a suitable benzoxazole derivative. The general procedure includes:

  • Formation of the Benzoxazole Ring : The benzoxazole moiety is synthesized through a condensation reaction involving ortho-phenylenediamine and carboxylic acid derivatives.
  • Carboxylation : The resulting intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl carboxylate functionality.

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly its interaction with neurotransmitter systems and potential therapeutic effects.

Pharmacological Properties

  • Receptor Binding : Research indicates that this compound exhibits affinity for certain receptor sites, including serotonin and dopamine receptors. This suggests potential applications in treating mood disorders and psychosis.
  • Antioxidant Activity : Preliminary studies have shown that this compound possesses antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in cellular models, indicating its potential use in inflammatory conditions.

Case Studies

Several case studies highlight the compound's efficacy and safety profile:

Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on rodent models of depression. Results indicated significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain.

Study 2: Antioxidant Properties

In vitro assays evaluated the antioxidant capacity of the compound against free radical-induced damage in neuronal cells. The findings revealed a marked decrease in cell death and oxidative damage markers, supporting its role as a neuroprotective agent.

Study 3: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanism of action. The compound was shown to inhibit pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures, suggesting its potential utility in treating chronic inflammatory diseases.

Data Tables

Biological Activity Effect Observed Reference
Receptor BindingAffinity for serotonin receptors
Antioxidant ActivityReduced oxidative stress markers
Anti-inflammatory EffectsInhibition of TNF-alpha production

Properties

IUPAC Name

tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)19-10-8-18(9-11-19)14-17-12-6-4-5-7-13(12)21-14/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGDOCBJOLCROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653885
Record name tert-Butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195390-64-8
Record name tert-Butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 52.5 mmol 2-chlorobenzoxazol, 53.6 mmol piperazine-1-carboxylic acid tert-butyl ester and 63 mmol of potassium carbonate in 60 ml of acetonitrile was refluxed for 16 hours. The reaction mixture was concentrated, diluted with water and extracted with ethyl acetate. The organic phase was dried and concentrated to yield the title compounds as a slightly orange solid. MS (m/e): 304.2 (M+H+)
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53.6 mmol
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63 mmol
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60 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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